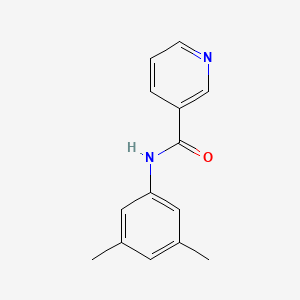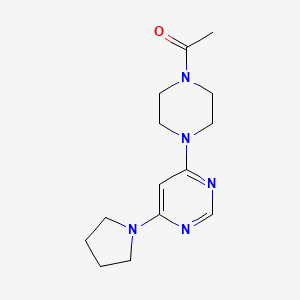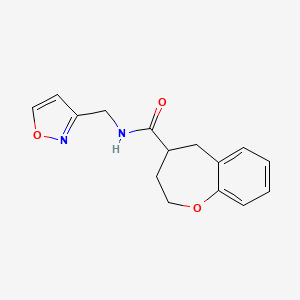
3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)acrylamide” is an organic compound. It contains a benzodioxol group, a bromophenyl group, and an acrylamide group .
Molecular Structure Analysis
The molecular structure of this compound would include a benzodioxol ring (a benzene ring fused to a 1,3-dioxolane ring), an acrylamide group (a double bond connected to a carbonyl group, which is connected to an amine), and a bromophenyl group (a benzene ring with a bromine atom attached) .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reaction conditions and the other reactants present. The bromine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .科学的研究の応用
Acrylamide Chemistry and Biochemistry
Acrylamide is an industrially produced molecule used worldwide to synthesize polyacrylamide, which has numerous applications, including soil conditioning, wastewater treatment, and in laboratory settings for protein separation by electrophoresis. The extensive study of acrylamide's effects in cells, tissues, animals, and humans is due to the potential exposure risks. Acrylamide presence in foods formed during processing under conditions inducing Maillard browning products has heightened interest in its chemistry, biochemistry, and safety. This includes its formation, distribution in food, and role in human health, necessitating a better understanding to develop improved food processes to decrease dietary acrylamide content (Friedman, 2003).
Neurotoxicity of Acrylamide
Acrylamide monomer is neurotoxic in humans and laboratory animals, causing neuropathies, muscle weakness, and other neurological symptoms. It involves damage mostly to the peripheral but also to the central nervous system, through mechanisms not completely elucidated. Understanding its neurotoxicity connected to work-related exposure is critical for proposing suitable therapies (Pennisi et al., 2013).
Acrylamide in Baking Products
Acrylamide formation in high-carbohydrate heat-treated foods poses health risks due to its toxic properties (neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity). Potato and bakery products are significant contributors to human exposure to acrylamide, necessitating research into the effects of different factors affecting its formation in bakery products and strategies for reduction (Keramat et al., 2011).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have received attention in medicinal research for their anticancer potentials. The chemical aspects of cinnamic acids offer reactive sites for substitution, addition, and reactions, making them traditional and synthetic antitumor agents. Despite their rich medicinal tradition, their utilization in anticancer research remains underexplored, highlighting a need for further investigation into their synthesis, biological evaluation, and antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Acrylamides as Potassium Channel Openers
Acrylamides have been employed in medicinal chemistry as scaffolds for potassium channel modulators, showing effectiveness in discovering and optimizing small molecule openers of large-conductance calcium-activated (BK) potassium channels and KCNQ channels. This highlights acrylamides' potential medical use and the significance of their structural and chemical features in modulating BK and KCNQ channel activity (Nardi & Olesen, 2007).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOCINUGFIYVPF-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)


![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![4-formylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5547032.png)


![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)